(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine
Overview
Description
(3R)-1-(Cyclopropanesulfonyl)-3-methylpiperazine is a chemical compound characterized by the presence of a cyclopropanesulfonyl group attached to a piperazine ring, with a methyl group at the 3-position
Scientific Research Applications
Refinement, Reduction, and Replacement Approaches in Research
A significant area of research involving sulfonyl compounds, similar to "(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine," is the development of refinement, reduction, and replacement (3Rs) approaches in scientific studies, particularly in cardiovascular research. This approach aims to minimize the use of animal models by developing alternative in vitro and in silico methods. For example, the exploration of platelet biology and arterial thrombosis has benefited from such approaches, leading to refined animal models that reduce the number of animals used and lower the severity of experimental conditions. These advancements not only address ethical concerns but also enhance scientific outcomes by providing more accurate models of human diseases (Emerson, 2010).
Antibody-Based Methods for Analysis
Compounds with functionalities similar to "this compound" have been utilized in the development of antibody-based analytical methods. These methods play a crucial role in environmental and food analysis, where they are applied in assays and techniques to detect contaminants such as herbicides, surfactants, and veterinary drugs. The precision and sensitivity of these antibody-based methods contribute significantly to research and risk control in food safety and environmental protection (Fránek & Hruška, 2018).
Biotransformation and Rearrangement Studies
Research on the biotransformation and rearrangement of sulfonylhydrazine-alkylating agents, which share a functional group similarity with "this compound," provides insights into the metabolic pathways and degradation products of pharmaceutical compounds. Such studies are fundamental in understanding the pharmacokinetics and toxicological profiles of drugs, thereby informing safer and more effective therapeutic applications (Nassar, Wisnewski, & King, 2016).
Application in Ethylene Perception Inhibition
Another area of research involves the use of cyclopropene derivatives, such as 1-methylcyclopropene (1-MCP), which is structurally related to "this compound." These compounds are investigated for their ability to inhibit ethylene perception in fruits and vegetables, significantly impacting post-harvest biology by extending the shelf life and maintaining the quality of agricultural products. This research has led to the commercial application of 1-MCP in the agricultural sector, showcasing the practical implications of research on similar compounds (Watkins, 2006).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group can be introduced at the 3-position through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted piperazine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of novel therapeutics targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism by which (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanesulfonyl group can enhance binding affinity and specificity, while the piperazine ring can facilitate interactions with biological membranes or proteins.
Comparison with Similar Compounds
- (3R)-4-(cyclopropanesulfonyl)-3-isocyanatomorpholine
- (3R)-8-(cyclopropanesulfonyl)-N,N-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine
- (3R)-4-(cyclopropanesulfonyl)morpholin-3-amine
Comparison:
- Structural Differences: While these compounds share the cyclopropanesulfonyl group, they differ in the nature of the ring system and the presence of additional functional groups.
- Unique Features: (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine is unique due to the specific positioning of the methyl group and the piperazine ring, which can influence its reactivity and interactions.
- Applications: The unique structure of this compound may confer distinct advantages in specific applications, such as enhanced binding to biological targets or improved stability in industrial processes.
Properties
IUPAC Name |
(3R)-1-cyclopropylsulfonyl-3-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFARXELQZEDC-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)S(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.